Nantradol HCl

Analgesic potency Cannabinoid pharmacology Preclinical pain models

Nantradol hydrochloride (CAS 65511-42-4) is a synthetic phenanthridine-derived cannabinoid analgesic developed by Pfizer in the late 1970s. It belongs to the nonclassical cannabinoid family and acts as a potent agonist at cannabinoid receptors CB1 and CB2.

Molecular Formula C27H36ClNO4
Molecular Weight 474.0 g/mol
Cat. No. B12292578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNantradol HCl
Molecular FormulaC27H36ClNO4
Molecular Weight474.0 g/mol
Structural Identifiers
SMILESCC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl
InChIInChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H
InChIKeyNSOGAHPJIFTUHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nantradol HCl Procurement Guide: A Non-Opioid Cannabinoid Analgesic with Quantifiable Differentiation


Nantradol hydrochloride (CAS 65511-42-4) is a synthetic phenanthridine-derived cannabinoid analgesic developed by Pfizer in the late 1970s . It belongs to the nonclassical cannabinoid family and acts as a potent agonist at cannabinoid receptors CB1 and CB2 . The compound possesses five asymmetric centers and exists as four stereoisomers; the levorotatory isomer (levonantradol, CP-50,556-1) carries the majority of biological activity, while the dextrorotatory isomer (dextronantradol, CP-53,870-1) is pharmacologically inactive . Nantradol HCl is supplied as a research-grade chemical for preclinical investigation of cannabinoid pharmacology and is not approved for human therapeutic use.

Why Nantradol HCl Cannot Be Substituted with Generic Cannabinoid Analgesics


Substituting nantradol HCl with other cannabinoid analgesics such as delta-9-THC, nabilone, or even its closely related analog levonantradol introduces significant experimental confounds. Nantradol's analgesic action is not reversed by the opioid antagonist naloxone and it does not displace ³H-dihydromorphine from opiate receptors, establishing a fundamentally different receptor engagement profile from morphine-like opioids . The compound undergoes rapid first-pass deacetylation to desacetylnantradol as its active in vivo species, a metabolic pathway distinct from the 11-hydroxylation of THC . Critically, the stereochemical complexity of nantradol—with five asymmetric centers and marked stereospecificity of analgesic activity—means that racemic or mixed-isomer preparations yield pharmacological data that cannot be directly extrapolated to single-isomer studies . These molecular, pharmacokinetic, and stereochemical divergences preclude the use of a generic 'cannabinoid analgesic' as a drop-in replacement.

Nantradol HCl Quantitative Differentiation: Head-to-Head Evidence Against Comparators


Nantradol Demonstrates 2–7× Superior Analgesic Potency Over Morphine in Multi-Assay Preclinical Batteries

Nantradol exhibited 2 to 7 times greater potency than morphine across a comprehensive battery of analgesic tests in rodents . This potency advantage is quantitatively documented in the foundational medicinal chemistry disclosure. Importantly, this morphine-like analgesic profile occurs despite the absence of opiate receptor binding, establishing nantradol as a mechanistically distinct but functionally comparable analgesic . By contrast, delta-9-THC typically shows lower or equivalent potency to morphine in standard nociceptive assays, while levonantradol (the single active isomer) achieves 10–30× morphine potency in the hot plate test .

Analgesic potency Cannabinoid pharmacology Preclinical pain models

Nantradol Analgesia Is Not Reversed by Naloxone, Confirming Opioid Receptor-Independent Mechanism

Unlike morphine and classical opioid analgesics, nantradol's analgesic action is not reversed by the opioid antagonist naloxone . In squirrel monkeys responding under a shock-titration schedule, nantradol effects (0.1–0.3 mg/kg) were not blocked by naloxone at doses of 0.3–3.0 mg/kg . Furthermore, nantradol does not displace ³H-dihydromorphine from opiate receptors and is not discriminated as morphine-like in drug discrimination paradigms . By contrast, morphine analgesia is fully reversed by naloxone, and the partial opioid character of levonantradol—whose antinociception is only partially blocked by naloxone —introduces mechanistic ambiguity absent from nantradol.

Opioid receptor independence Naloxone insensitivity Non-opioid analgesia

Nantradol Does Not Bind the Opiate Receptor, Differentiating It from Morphine and Partially Opioidergic Cannabinoids

Despite its morphine-like analgesic profile, nantradol does not bind to the opiate receptor . This is in contrast to levonantradol, whose antinociception exhibits partial naloxone sensitivity and possible opioidergic mechanistic contribution . At the cannabinoid CB1 receptor, nantradol demonstrates a pKi of 8.54 (ligand efficiency 0.37) , confirming potent cannabinoid receptor engagement as the primary mechanism. The absence of opiate receptor binding has been directly demonstrated through ³H-dihydromorphine displacement assays in which nantradol fails to compete .

Receptor binding Opiate receptor Cannabinoid selectivity Binding assay

Desacetylnantradol Is the In Vivo Active Species: Nantradol Functions as a Prodrug with Distinct Pharmacokinetics from THC

Nantradol hydrochloride is extensively metabolized after oral administration. Using a liquid chromatography assay with electrochemical detection specific for both nantradol and desacetylnantradol, only desacetylnantradol is detected in plasma of rats and dogs dosed with nantradol . In animal analgesic tests, desacetylnantradol exhibits activity at least equal to nantradol, confirming it is the analgesically active species in vivo . Desacetylnantradol has an apparent plasma half-life of approximately 2 hours in both rats and dogs . This prodrug relationship distinguishes nantradol from delta-9-THC, whose primary active metabolite is 11-hydroxy-THC (formed via hepatic CYP450 oxidation rather than deacetylation), and from nabilone, which is not a prodrug.

Prodrug metabolism Pharmacokinetics Desacetylnantradol Active metabolite

Nantradol Blocks Morphine Withdrawal Signs at 250× Lower Dose Than Morphine, Without Producing Morphine-Like Subjective Effects

In morphine-dependent rats, nantradol and clonidine both produced almost complete alleviation of naloxone-precipitated withdrawal signs at 0.16 mg/kg, whereas morphine required 40 mg/kg to achieve equivalent efficacy . This represents a 250-fold greater potency for nantradol relative to morphine in suppressing withdrawal. Critically, the anti-withdrawal effectiveness of morphine was reversed by naloxone, whereas nantradol's effect was naloxone-insensitive, confirming distinct mechanisms . In drug discrimination studies, nantradol failed to produce generalization to morphine, cyclazocine, or clonidine, indicating that it does not produce opioid-like central subjective effects . In rhesus monkey intravenous self-administration, neither levonantradol nor nantradol maintained responding at rates higher than vehicle, suggesting low abuse liability .

Opioid withdrawal Physical dependence Drug discrimination Abuse liability

Nantradol Maintains Lower Abuse Liability Profile Than Morphine in Intravenous Self-Administration Paradigms

In rhesus monkeys trained to self-administer codeine intravenously, substitution with levonantradol or nantradol did not maintain responding at rates higher than vehicle, indicating lack of reinforcing effects characteristic of abused drugs . By contrast, morphine and codeine robustly maintain self-administration responding above vehicle levels, a hallmark of abuse potential . Additionally, the discriminative effects of levonantradol were not equivalent to those of the narcotics ethylketazocine or etorphine . When levonantradol was administered chronically every 6 hours, marked tolerance developed, but no withdrawal signs were observed upon abrupt discontinuation . These findings collectively position nantradol-class compounds as having a fundamentally different abuse liability profile from mu-opioid agonists.

Abuse liability Self-administration Reinforcement Drug discrimination

Nantradol HCl: Validated Research Applications Based on Quantitative Differentiation Evidence


Preclinical Pain Research Requiring Opioid Receptor-Independent Analgesic Mechanisms

Nantradol HCl is the preferred tool compound for nociception studies where opioid receptor engagement must be excluded as a confounding variable. With 2–7× morphine potency in analgesic assays and confirmed naloxone-insensitivity across multiple species and paradigms , nantradol enables unambiguous attribution of analgesic effects to cannabinoid receptor pathways.

Opioid Withdrawal and Physical Dependence Investigations

Nantradol HCl is uniquely suited for studies of non-opioid suppression of opioid withdrawal. Its 250-fold potency advantage over morphine for alleviating withdrawal signs (0.16 mg/kg vs. 40 mg/kg) combined with the absence of morphine-like discriminative stimulus effects makes it an ideal probe for dissociating anti-withdrawal efficacy from opioid substitution effects.

Cannabinoid Prodrug and Pharmacokinetic Metabolism Studies

The well-characterized metabolic conversion of nantradol HCl to desacetylnantradol—the sole active species detected in plasma after oral dosing—provides a defined prodrug model system . With a plasma half-life of approximately 2 hours and no evidence of drug accumulation after 90 days of chronic dosing , nantradol HCl is suitable for studies requiring predictable pharmacokinetic-pharmacodynamic (PK-PD) correlations.

Abuse Liability Assessment and Cannabinoid Safety Pharmacology

Nantradol HCl (via its active isomer levonantradol) has been validated in gold-standard rhesus monkey intravenous self-administration paradigms and shown not to maintain responding above vehicle levels . This documented low-reinforcement profile supports its use as a comparator in abuse liability screening batteries for novel cannabinoid or analgesic drug candidates.

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